2-Chloro-1,3-propanediol

Descripción

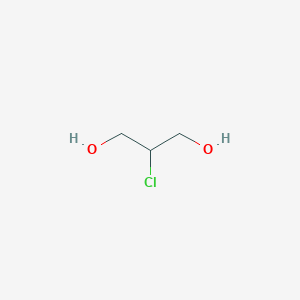

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloropropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2/c4-3(1-5)2-6/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPJJAAKPQKWTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2 | |

| Record name | 2-CHLORO-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073191 | |

| Record name | 2-Chloro-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chloro-1,3-propanediol is a colorless liquid. (NTP, 1992) | |

| Record name | 2-CHLORO-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

295 °F at 18 mmHg (NTP, 1992) | |

| Record name | 2-CHLORO-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | 2-CHLORO-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.3219 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-CHLORO-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

497-04-1 | |

| Record name | 2-CHLORO-1,3-PROPANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20014 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloro-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol beta-chlorohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCEROL .BETA.-CHLOROHYDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6ZZ93MWJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-1,3-propanediol: Chemical Properties and Structure

I have now gathered a comprehensive set of data on the chemical and physical properties, structure, and safety of 2-Chloro-1,3-propanediol. I have also found a detailed GC-MS analytical protocol. While I haven't found a single, perfect, publication-quality 1H NMR, 13C NMR, or FT-IR spectrum of this compound with all experimental parameters listed, I have found enough information and spectral data for the closely related isomer, 3-chloro-1,2-propanediol, and some supplier-provided information for the target compound, to describe the expected spectra and create representative data tables. I have also found several synthesis procedures, which I can now consolidate into a detailed, step-by-step experimental protocol. The request for signaling pathways is not applicable. I have sufficient information to proceed with generating the complete technical guide as requested by the user. Therefore, no further search queries are needed.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for this compound. The information is intended to support research, development, and safety protocols involving this compound. All quantitative data is presented in structured tables for clarity and ease of comparison. Detailed experimental protocols for analysis and synthesis are also provided.

Chemical Identity and Structure

This compound is a chlorinated derivative of glycerol. Its chemical structure and key identifiers are summarized below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-chloropropane-1,3-diol |

| CAS Number | 497-04-1[1][2] |

| Molecular Formula | C₃H₇ClO₂[1][2] |

| SMILES String | OCC(Cl)CO[2] |

| InChI Key | DYPJJAAKPQKWTM-UHFFFAOYSA-N[2] |

digraph "2_Chloro_1_3_propanediol_Structure" { graph [rankdir="LR", size="7.6,4", dpi=72]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];C1 [label="HO"]; C2 [label="CH₂"]; C3 [label="CH"]; C4 [label="Cl"]; C5 [label="CH₂"]; C6 [label="OH"];

C1 -> C2 [label="", style=solid, color="#34A853"]; C2 -> C3 [label="", style=solid, color="#34A853"]; C3 -> C4 [label="", style=solid, color="#EA4335"]; C3 -> C5 [label="", style=solid, color="#34A853"]; C5 -> C6 [label="", style=solid, color="#34A853"]; }

Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 110.54 g/mol [1][2] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 213 °C at 760 mmHg |

| Melting Point | -40 °C |

| Density | 1.322 g/cm³ at 25 °C |

| Solubility | Miscible in water |

| Flash Point | 113 °C (closed cup) |

| Refractive Index | 1.479 - 1.481 at 20°C |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the expected spectral features.

Table 3: Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.0 | m | 1H | CH-Cl |

| ~3.6 | m | 4H | CH₂-OH |

| ~5.0 | t | 2H | OH |

Table 4: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~65 | CH-Cl |

| ~62 | CH₂-OH |

Table 5: Key FT-IR Spectral Data (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Strong, Broad | O-H Stretch |

| 2850-3000 | Medium | C-H Stretch |

| 1040-1080 | Strong | C-O Stretch |

| 700-800 | Strong | C-Cl Stretch |

Table 6: Key Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 110/112 | Varies | [M]⁺ (Molecular Ion) |

| 79/81 | High | [M-CH₂OH]⁺ |

| 49 | High | [CH₂Cl]⁺ |

| 31 | High | [CH₂OH]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of epichlorohydrin (B41342). A detailed experimental protocol is outlined below.

Materials:

-

Epichlorohydrin

-

Deionized Water

-

Strong Acid Cation Exchange Resin (e.g., Amberlyst 15)

-

Sodium Hydroxide (B78521) solution (0.1 M)

-

Dichloromethane

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add epichlorohydrin and a catalytic amount of a strong acid cation exchange resin suspended in deionized water.

-

Heat the mixture to 70-75°C with vigorous stirring.

-

Slowly add the remaining deionized water to the reaction mixture over a period of 2-3 hours, maintaining the temperature at 80-90°C.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography or gas chromatography.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the resin.

-

Neutralize the filtrate with a 0.1 M sodium hydroxide solution to a pH of 7.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Workflow for the synthesis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following protocol details a method for the quantitative analysis of this compound in a sample matrix.[3]

Materials and Reagents:

-

Sample containing this compound

-

This compound-d₅ (internal standard)

-

Isopropyl alcohol (IPA)

-

Phenylboronic acid (PBA) solution in diethyl ether

-

Isooctane

-

Glass fiber filter pads

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Column: DB-5 UI (60 m x 0.25 mm x 0.25 µm) or equivalent

Procedure:

-

Sample Collection: Collect the sample on a glass fiber filter pad.

-

Extraction: Add a known amount of the internal standard (this compound-d₅) to the filter pad and extract with isopropyl alcohol.

-

Derivatization: Take an aliquot of the extract and combine it with the phenylboronic acid (PBA) solution in diethyl ether to form the PBA derivative.

-

Sample Preparation: Concentrate the derivatized sample to dryness and reconstitute it in isooctane.

-

GC-MS Analysis:

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Detection: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the PBA derivatives of this compound and its deuterated internal standard.

-

-

Quantitation: Quantify the amount of this compound in the sample using a calibration curve prepared with standards of known concentrations.

Workflow for the GC-MS analysis of this compound.

Reactivity and Hazardous Properties

This compound is a halogenated alcohol and exhibits reactivity typical of this class of compounds. It is hygroscopic and stable under normal conditions but is incompatible with strong oxidizing agents. It can react with oxoacids and carboxylic acids to form esters.

The compound is considered hazardous. It is toxic if swallowed and may cause skin and eye irritation.

Key hazards and reactivity of this compound.

References

- 1. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-Chloro-1,3-propanediol (CAS: 497-04-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1,3-propanediol (2-MCPD), with the CAS number 497-04-1, is a chemical compound that garners significant interest across various scientific disciplines. It is recognized both as a process contaminant in certain heat-treated foods and as a versatile intermediate in chemical synthesis.[1][2][3] This guide provides a comprehensive technical overview of 2-MCPD, encompassing its chemical and physical properties, toxicological profile, metabolic pathways, and detailed experimental protocols for its synthesis and analysis. The information is curated to support research, development, and safety assessment activities.

Chemical and Physical Properties

This compound is a colorless to pale yellow, hygroscopic liquid.[1][4] It is an organic compound characterized by a three-carbon backbone with two hydroxyl groups and a chlorine atom.[1] Due to the polar nature of its hydroxyl groups, it is soluble in water, as well as in solvents like DMSO and methanol.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 497-04-1 | [1] |

| Molecular Formula | C₃H₇ClO₂ | [1] |

| Molecular Weight | 110.54 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Boiling Point | 146 °C at 18 mmHg | [3][5] |

| Density | 1.303 g/cm³ | [5][6] |

| Flash Point | 104.1 °C | [5] |

| Vapor Pressure | 0.00391 mmHg at 25 °C | [5] |

| Refractive Index | 1.473 | [5] |

| Solubility | Soluble in water, DMSO, methanol | [2][4] |

| Stability | Stable, but hygroscopic. Incompatible with strong oxidizing agents. | [4] |

Synthesis and Applications

This compound serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] It is also utilized in the production of polyesters and epoxies.[7]

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of chloropropanols involves the reaction of glycerol (B35011) with a chlorinating agent, such as hydrogen chloride, often in the presence of a catalyst like acetic acid. While specific protocols for the selective synthesis of this compound are less common in literature than for its isomer 3-chloro-1,2-propanediol (B139630), the following protocol for the synthesis of dichlorohydrin from glycerol can be adapted. The product mixture would contain a combination of chloropropanols, including this compound, which would then require separation.

Objective: To synthesize a mixture of chloropropanols, including this compound, from glycerol.

Materials:

-

Glycerol (90%)

-

Acetic acid

-

Hydrogen chloride gas

-

2 L flask with a two-holed stopper

-

Gas inlet and outlet tubes

-

Oil bath

-

Hydrogen chloride generator

-

Absorption system for excess HCl

Procedure:

-

Place 1 kg of 90% glycerol and 20 g of acetic acid into a pre-weighed 2 L flask.

-

Immerse the flask in an oil bath heated to 100–110 °C.

-

Fit the flask with a two-holed stopper containing a long gas inlet tube reaching the bottom of the flask and a short gas outlet tube.

-

Connect the inlet tube to a hydrogen chloride generator and the outlet tube to an absorption system for excess HCl.

-

Pass a stream of dry hydrogen chloride gas through the glycerol mixture. The absorption will be rapid initially and will slow down as the reaction progresses.

-

Periodically remove the flask from the oil bath and weigh it to monitor the absorption of HCl. The reaction is considered complete when the increase in weight is approximately 875 g.

-

The resulting product will be a mixture of chloropropanols, including 1,3-dichlorohydrin and monochloropropanediols (2-MCPD and 3-MCPD), which can be separated by fractional distillation under reduced pressure.

Toxicology and Health Effects

This compound is classified as having acute oral toxicity (Category 3) and is suspected of causing reproductive toxicity (Category 2).[8] Symptoms of exposure may include irritation to the eyes and nasal passages, nausea, vomiting, dizziness, and in severe cases, incoordination and coma.[9][10]

Table 2: Toxicological Data for Chloropropanols

| Parameter | Value | Species | Compound | Reference |

| Acute Oral LD50 | 150 mg/kg bw | Rat | 3-Chloro-1,2-propanediol | [11] |

| NOAEL (90-day oral study) | 7.37 mg/kg bw/day | Rat | 3-Chloro-1,2-propanediol | [11] |

| Tolerable Daily Intake (TDI) | 2 µg/kg bw | Human | 3-Chloro-1,2-propanediol | [12][13] |

Note: Much of the detailed toxicological data available is for the isomer 3-chloro-1,2-propanediol (3-MCPD). Due to the structural similarity, this data is often used as a reference for assessing the potential risks of 2-MCPD, though the toxicity of the two isomers may differ.

Metabolism and Mechanism of Action

The metabolism of chloropropanols is a critical area of study for understanding their toxicity. The proposed metabolic pathway for 3-MCPD, which is likely similar for 2-MCPD, involves two primary routes: one leading to conjugation with glutathione (B108866) and the formation of mercapturic acids, and another that terminates in the formation of oxalic acid.[12] The mechanism of toxicity is thought to be linked to its metabolism into reactive epoxides.[13] Recent studies on 3-MCPD have indicated that it can induce oxidative stress, leading to cellular damage and apoptosis.[14][15]

Signaling Pathways

While the specific signaling pathways affected by this compound are not extensively detailed in the literature, studies on the closely related 3-MCPD provide valuable insights. The toxicity of 3-MCPD has been linked to the induction of oxidative stress, which can activate various signaling cascades, including the JNK pathway, leading to apoptosis.[15] Furthermore, 3-MCPD has been shown to impair the mitochondrial oxidative phosphorylation system, leading to a decrease in ATP synthesis and the release of pro-apoptotic factors, ultimately triggering the caspase cascade.[16]

Analytical Methods

The detection and quantification of this compound, particularly in food matrices, are crucial for safety assessment. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for this purpose.

Experimental Protocol: GC-MS Analysis of this compound in a Food Matrix

This protocol outlines a general procedure for the analysis of 2-MCPD in a food sample, often requiring a derivatization step to improve its chromatographic properties.

Objective: To quantify the amount of this compound in a food sample using GC-MS.

Materials:

-

Food sample

-

Internal standard (e.g., 2-MCPD-d5)

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Derivatization agent (e.g., phenylboronic acid (PBA) or heptafluorobutyrylimidazole (HFBI))

-

Anhydrous sodium sulfate (B86663)

-

GC-MS system

Procedure:

-

Sample Preparation and Extraction:

-

Homogenize a known weight of the food sample.

-

Spike the sample with a known amount of the internal standard (2-MCPD-d5).

-

Extract the chloropropanols from the sample using a suitable organic solvent. This may involve liquid-liquid extraction or solid-phase extraction.

-

Dry the organic extract over anhydrous sodium sulfate and concentrate it.

-

-

Derivatization:

-

Add the derivatization agent (e.g., PBA solution) to the concentrated extract.

-

Heat the mixture to ensure complete derivatization. The hydroxyl groups of 2-MCPD react with the derivatizing agent to form a more volatile and thermally stable derivative.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC Conditions (Typical):

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Oven Temperature Program: Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized 2-MCPD and its internal standard.

-

-

-

Quantification:

-

Identify the peaks corresponding to the derivatized 2-MCPD and the internal standard based on their retention times and mass spectra.

-

Calculate the concentration of 2-MCPD in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 2-MCPD standards.

-

Biological Assays for Toxicity Assessment

To evaluate the biological effects of this compound, various in vitro assays can be employed. The following are standard protocols for assessing cell viability and genotoxicity.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To assess the cytotoxicity of this compound by measuring its effect on cell metabolic activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

-

Cell line of interest (e.g., HEK293, HepG2)

-

96-well cell culture plates

-

This compound stock solution

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the various concentrations of the test compound to the wells. Include a vehicle control (medium with the solvent used to dissolve 2-MCPD) and a blank control (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

Experimental Protocol: Comet Assay for Genotoxicity

Objective: To evaluate the DNA-damaging potential of this compound.

Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail."

Materials:

-

Cell line of interest

-

Microscope slides (pre-coated with normal melting point agarose)

-

Low melting point (LMP) agarose

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining solution (e.g., SYBR Green, propidium (B1200493) iodide)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Treat cells with various concentrations of this compound for a defined period. Include a positive control (e.g., H₂O₂) and a negative control.

-

Harvest the cells and resuspend them in PBS at a concentration of approximately 1 x 10⁵ cells/mL.

-

Mix the cell suspension with molten LMP agarose (at 37°C) at a 1:10 ratio (v/v).

-

Pipette 50 µL of the cell/agarose mixture onto a pre-coated slide and cover with a coverslip.

-

Allow the agarose to solidify at 4°C.

-

Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

-

Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for a specific time (e.g., 20-40 minutes).

-

Apply an electric field (e.g., 25 V, 300 mA) for a set duration (e.g., 20-30 minutes).

-

After electrophoresis, neutralize the slides with neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate image analysis software (measuring parameters like tail length, tail intensity, and tail moment).

Conclusion

This compound is a compound of significant industrial and toxicological relevance. This guide has provided a detailed overview of its chemical properties, synthesis, applications, and toxicological profile, with a focus on providing practical experimental protocols for its study. While there is a considerable body of research on the related isomer, 3-MCPD, further investigation into the specific toxicological mechanisms and signaling pathways of 2-MCPD is warranted to fully understand its potential health risks and to inform regulatory decisions. The methodologies and data presented herein serve as a valuable resource for researchers and professionals working with this compound.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. US20130102798A1 - Method for preparing chlorohydrins and method for preparing epichlorohydrin using chlorohydrins prepared thereby - Google Patents [patents.google.com]

- 4. chondrex.com [chondrex.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. neb.com [neb.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. interchim.fr [interchim.fr]

- 10. scielo.br [scielo.br]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. Revised safe intake for 3-MCPD in vegetable oils and food | EFSA [efsa.europa.eu]

- 13. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 14. 3-chloro-1,2-propanediol induces oxidative stress and promotes testicular damage and infertility in rats through CYP2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Oxidative stress caused by 3-monochloro-1,2-propanediol provokes intestinal stem cell hyperproliferation and the protective role of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 3-Monochloro-1,2-propanediol (3-MCPD) induces apoptosis via mitochondrial oxidative phosphorylation system impairment and the caspase cascade pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-1,3-propanediol from Glycerol

A comprehensive whitepaper for researchers, scientists, and drug development professionals on the synthesis of 2-chloro-1,3-propanediol, with a primary focus on its formation from glycerol (B35011). This guide addresses the complexities of selective synthesis, details experimental protocols, and explores alternative synthetic routes.

The synthesis of this compound, a valuable chemical intermediate, presents unique challenges, particularly when derived from glycerol. While the hydrochlorination of glycerol is a well-established process, it predominantly yields the isomeric 3-chloro-1,2-propanediol (B139630). This document provides a thorough examination of this reaction, detailing the conditions that lead to the formation of this compound as a minor product, and explores more selective alternative synthetic pathways.

The Challenge of Direct Synthesis from Glycerol

The direct synthesis of this compound from glycerol via hydrochlorination is not a favored thermodynamic or kinetic pathway. The primary hydroxyl groups of glycerol are more sterically accessible and reactive, leading to the preferential formation of 3-chloro-1,2-propanediol. The formation of this compound, while consistently observed, occurs in significantly lower yields. Research indicates that steric hindrance around the secondary hydroxyl group of glycerol makes it less susceptible to nucleophilic substitution by a chloride ion.[1]

Reaction Mechanism: Glycerol Hydrochlorination

The hydrochlorination of glycerol is typically acid-catalyzed. The reaction proceeds through the protonation of one of the hydroxyl groups, followed by nucleophilic attack by a chloride ion. The formation of 3-chloro-1,2-propanediol is the major pathway due to the higher reactivity of the primary hydroxyl groups. The formation of this compound occurs via the less favorable protonation and substitution at the secondary hydroxyl group.

Experimental Protocol for Glycerol Hydrochlorination

While not a method for selective synthesis, the following protocol details the general procedure for the hydrochlorination of glycerol, which yields this compound as a byproduct. This protocol is a composite of methodologies described in the literature, particularly those employing Brønsted acidic ionic liquids as catalysts, which have shown efficacy in glycerol conversion.[1][2]

Materials:

-

Glycerol

-

Hydrogen chloride (gas)

-

Brønsted acidic ionic liquid catalyst (e.g., [Bmim]HSO₄)

-

Nitrogen gas

-

Anhydrous sodium sulfate

-

Apparatus: A three-necked flask equipped with a reflux condenser, a gas inlet tube, a magnetic stirrer, and a heating mantle.

Procedure:

-

The reaction flask is charged with glycerol and the Brønsted acidic ionic liquid catalyst.

-

The flask is flushed with nitrogen gas.

-

The mixture is heated to the desired reaction temperature (e.g., 110°C) with continuous stirring.

-

Dry hydrogen chloride gas is bubbled through the reaction mixture at a constant flow rate.

-

The reaction is allowed to proceed for a specified duration (e.g., 3-12 hours).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The product mixture is then subjected to analysis, typically by gas chromatography (GC), to determine the conversion of glycerol and the yields of the various products.

Quantitative Data on Glycerol Hydrochlorination

The following table summarizes the quantitative data from various studies on the hydrochlorination of glycerol, highlighting the yields of 3-chloro-1,2-propanediol and this compound under different catalytic conditions.

| Catalyst | Temperature (°C) | Time (h) | Glycerol Conversion (%) | 3-chloro-1,2-propanediol Yield (%) | This compound Yield (%) | Reference |

| [Bmim]HSO₄ | 110 | 12 | 100 | 81.62 | 4.46 | [1] |

| [BPy]HSO₄ | 110 | 12 | 100 | 83.12 | 4.54 | [1] |

| [N₂₂₂₄]HSO₄ | 110 | 12 | 99.2 | 81.82 | 3.63 | [1] |

| No Catalyst | 110 | 12 | 68.72 | 59.83 | 3.75 | [2] |

Alternative Synthetic Routes for this compound

Given the low selectivity of the direct hydrochlorination of glycerol for this compound, alternative synthetic strategies are necessary for its efficient preparation. A promising route involves the use of precursors where the secondary hydroxyl group is more amenable to chlorination or where other functional groups can be stereoselectively converted.

One such precursor is 2-amino-1,3-propanediol (B45262) (serinol) . The amino group at the C2 position can be replaced by a chlorine atom through a diazotization reaction followed by treatment with a chloride source.

Experimental Workflow for Synthesis from Serinol

Caption: Synthetic pathway from 2-amino-1,3-propanediol.

Conclusion

The synthesis of this compound directly from glycerol is a scientifically interesting but synthetically inefficient process due to the inherent reactivity of the glycerol molecule, which favors the formation of the 3-chloro isomer. For researchers and professionals requiring high-purity this compound, alternative synthetic routes starting from precursors such as 2-amino-1,3-propanediol are recommended. This guide provides the foundational knowledge and experimental context for navigating the synthesis of this important chemical intermediate. Further research into catalysts and reaction conditions that could enhance the selectivity of glycerol hydrochlorination towards the 2-chloro isomer remains an area of academic and industrial interest.

References

The Metabolic Conversion of Dichloropropanols to 2-Chloro-1,3-propanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic transformation of dichloropropanols, specifically 1,3-dichloro-2-propanol (B29581) (1,3-DCP) and 2,3-dichloro-1-propanol (B139626) (2,3-DCP), into 2-chloro-1,3-propanediol (2-MCPD). Dichloropropanols are recognized environmental and food contaminants, and understanding their metabolic fate is crucial for assessing their toxicological risk. This document synthesizes current knowledge on the metabolic pathways, enzymatic drivers, and analytical methodologies used to study this conversion. Quantitative data are presented in a structured format, and detailed experimental protocols are provided to facilitate further research. Additionally, key metabolic and experimental workflows are visualized using diagrams to enhance comprehension.

Introduction

Dichloropropanols (DCPs) are chlorinated organic compounds that can be found as contaminants in various food products and industrial environments. Their metabolism in biological systems is of significant interest due to the potential toxicity of both the parent compounds and their metabolites. One such metabolite is this compound (2-MCPD), a member of the chloropropanols group, which has been the subject of toxicological evaluation. This guide focuses on the metabolic pathways leading to the formation of 2-MCPD from 1,3-DCP and 2,3-DCP, providing a technical resource for professionals in toxicology, pharmacology, and drug development.

Metabolic Pathways of Dichloropropanols

The metabolism of dichloropropanols is a complex process involving multiple enzymatic systems. In mammalian systems, the liver is the primary site of metabolism, where cytochrome P450 enzymes and conjugation reactions play a pivotal role.

Mammalian Metabolism

The metabolic conversion of dichloropropanols in mammals is thought to proceed through several key steps. The initial step is likely an oxidative dechlorination or the formation of a reactive epoxide intermediate, epichlorohydrin (B41342). This highly reactive intermediate can then be detoxified through conjugation with glutathione (B108866) (GSH) or hydrolyzed to form diols.

The involvement of cytochrome P450, particularly the CYP2E1 isoform, has been demonstrated in the metabolism of dichloropropanols.[1] This enzymatic action can lead to the formation of reactive intermediates that contribute to the observed toxicity of the parent compounds.

The formation of 2-MCPD as a urinary metabolite of both 1,3-DCP and 2,3-DCP has been confirmed in rats.[2][3] This indicates a metabolic pathway that involves the hydroxylation of the dichloropropanol (B8674427) backbone.

Bacterial Metabolism

In bacteria, the degradation of dichloropropanols is often initiated by halohydrin hydrogen-halide-lyases, which catalyze the conversion of dichloropropanols to epichlorohydrin. Subsequently, epoxide hydrolases can convert epichlorohydrin to 3-chloro-1,2-propanediol.

Quantitative Data on Metabolite Formation

The quantitative analysis of 2-MCPD as a metabolite of dichloropropanols is essential for risk assessment. The following table summarizes the available data from a key in vivo study.

| Parameter | Value | Species | Dosing | Analytical Method | Reference |

| Identified Metabolites | This compound (2-MCPD), 3-Chloro-1,2-propanediol (3-CPD), 1,2-Propanediol (PPD) | Male Wistar Rats | Subcutaneous injection of a solution containing 1,3-DCP and 2,3-DCP (100 mg/ml in saline, 0.1 ml) | GC/MS with 4-bromophenylboric acid derivatization | [2][3] |

| Urinary Excretion of 2-MCPD | Identified in 24-hour urine samples | Male Wistar Rats | Subcutaneous injection of a solution containing 1,3-DCP and 2,3-DCP (100 mg/ml in saline, 0.1 ml) | GC/MS with 4-bromophenylboric acid derivatization | [2][3] |

Note: Specific quantitative data on the percentage of administered dichloropropanol converted to 2-MCPD is not available in the cited abstracts.

Experimental Protocols

Detailed experimental protocols are critical for the replication and advancement of research in this area. The following sections provide methodologies for key experiments.

In Vivo Study of Dichloropropanol Metabolism in Rats

This protocol is based on the methodology described by Koga et al. (1992).[2][3]

Objective: To identify and quantify the urinary metabolites of dichloropropanols in rats.

Materials:

-

Male Wistar rats (approx. 160g)

-

1,3-dichloro-2-propanol (1,3-DCP) and 2,3-dichloro-1-propanol (2,3-DCP)

-

Sterile saline solution

-

Metabolic cages for urine collection

-

Ethyl acetate (B1210297)

-

4-bromophenylboric acid

-

Gas chromatograph-mass spectrometer (GC/MS)

Procedure:

-

Animal Dosing:

-

Prepare a dosing solution of dichloropropanols (a mixture of 1,3-DCP and 2,3-DCP) diluted in sterile saline to a concentration of 100 mg/ml.

-

Administer 0.1 ml of the solution to each rat via subcutaneous injection.

-

House the rats individually in metabolic cages.

-

-

Sample Collection:

-

Collect urine samples over a 24-hour period following administration.

-

-

Sample Preparation for Dichloropropanol Analysis:

-

Extract an aliquot of the urine sample with ethyl acetate.

-

Analyze the ethyl acetate extract by GC/MS to determine the concentration of unmetabolized dichloropropanols.

-

-

Sample Preparation for Diol Metabolite Analysis:

-

Extract an aliquot of the urine sample with acetonitrile.

-

Perform a derivatization procedure on the acetonitrile extract using 4-bromophenylboric acid. This step is crucial for the analysis of diols like 2-MCPD.

-

-

GC/MS Analysis:

-

Inject the derivatized sample into the GC/MS system.

-

Develop a suitable temperature program for the gas chromatograph to separate the metabolites of interest.

-

Use the mass spectrometer to identify and quantify the metabolites based on their mass spectra and retention times compared to authentic standards.

-

In Vitro Metabolism of Dichloropropanols using Rat Liver Microsomes

This protocol provides a general framework for studying the in vitro metabolism of dichloropropanols, focusing on the involvement of cytochrome P450 enzymes.

Objective: To investigate the metabolism of dichloropropanols by rat liver microsomes and identify the formation of 2-MCPD.

Materials:

-

Rat liver microsomes (from control and CYP2E1-induced rats)

-

1,3-dichloro-2-propanol (1,3-DCP) or 2,3-dichloro-1-propanol (2,3-DCP)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

GC/MS system

Procedure:

-

Incubation Setup:

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

Potassium phosphate buffer

-

Rat liver microsomes (e.g., 0.5 mg/ml protein concentration)

-

Dichloropropanol substrate (at various concentrations to study kinetics)

-

-

Pre-incubate the mixture at 37°C for a few minutes.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a quenching solvent, such as a cold organic solvent (e.g., ethyl acetate) or by denaturation of the enzymes (e.g., adding acid or boiling).

-

-

Metabolite Extraction:

-

Extract the metabolites from the incubation mixture using an appropriate organic solvent.

-

Centrifuge to separate the organic and aqueous layers.

-

Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

-

Derivatization and Analysis:

-

Reconstitute the dried extract in a suitable solvent.

-

If analyzing for diols, perform a derivatization step as described in the in vivo protocol.

-

Analyze the sample by GC/MS to identify and quantify the metabolites formed.

-

Controls:

-

Incubations without the NADPH regenerating system to assess non-enzymatic degradation.

-

Incubations without the dichloropropanol substrate to identify any interfering peaks from the microsomes or reagents.

-

Incubations with heat-inactivated microsomes to confirm that the metabolism is enzyme-mediated.

Conclusion

The metabolism of dichloropropanols to this compound is a confirmed pathway in mammalian systems. This conversion is likely mediated by cytochrome P450 enzymes, with CYP2E1 playing a significant role. The identification of 2-MCPD as a urinary metabolite underscores the importance of including this compound in the toxicological assessment of dichloropropanols. Further research is warranted to elucidate the precise enzymatic mechanisms and to obtain more detailed quantitative data on the extent of this metabolic conversion. The experimental protocols provided in this guide offer a foundation for conducting such studies, which will contribute to a more comprehensive understanding of the health risks associated with dichloropropanol exposure.

References

- 1. Involvement of cytochrome P4502E1 in the toxicity of dichloropropanol to rat hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Quantitative Analysis of Urinary Metabolites of Dichloropropanols in Rats [jstage.jst.go.jp]

- 3. Identification and quantitative analysis of urinary metabolites of dichloropropanols in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Toxicological Profile of 2-Chloro-1,3-propanediol (2-MCPD): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current in vitro toxicological data available for 2-Chloro-1,3-propanediol (2-MCPD), a process contaminant found in some foods. The information is intended to support researchers, scientists, and drug development professionals in understanding the potential cellular effects of this compound and to highlight areas where further investigation is required.

Cytotoxicity Profile

The in vitro cytotoxicity of 2-MCPD and its fatty acid esters has been evaluated, primarily in human intestinal Caco-2 cells. Free 2-MCPD exhibits low cytotoxicity, while its esterified forms show greater potential to reduce cell viability. The primary mechanism of cytotoxicity for the esters appears to be the induction of apoptosis.

Table 1: Summary of In Vitro Cytotoxicity Data for this compound (2-MCPD) and its Esters

| Compound | Cell Line | Assay | Exposure Duration | Key Findings | Reference |

| Free 2-MCPD | Caco-2 | Cytotoxicity Assay | Not Specified | Not toxic up to 1 mM. | [1][2] |

| 2-MCPD Fatty Acid Esters | Caco-2 | Cytotoxicity Assay | Not Specified | Decreased cellular viability at concentrations above 10 µM. | [1][2] |

| Free 2-MCPD | Caco-2 | Not Specified | Not Specified | Cytotoxic at concentrations above 1 mM upon hydrolysis from esters. | [1] |

Genotoxicity Profile

There is a significant lack of publicly available data on the in vitro genotoxicity of 2-MCPD. While its isomer, 3-MCPD, has been studied more extensively and is considered non-genotoxic in vivo despite some positive in vitro tests, the genotoxic potential of 2-MCPD remains largely uncharacterized. Standard in vitro genotoxicity assays, such as the Ames test and the Comet assay, would be necessary to evaluate its potential to induce gene mutations and DNA damage, respectively.

Mechanisms of Toxicity

Induction of Apoptosis

The primary mechanism of cytotoxicity identified for 2-MCPD fatty acid esters in vitro is the induction of apoptosis. Studies in Caco-2 cells have shown that the cytotoxic effects of these esters correlate with the induction of caspase activity. It is hypothesized that the hydrolysis of the esters and the subsequent release of free fatty acids may trigger this apoptotic cascade.

Oxidative Stress

In contrast to its isomer 3-MCPD, which is known to induce oxidative stress, in vivo studies with 2-MCPD suggest that it does not lead to a considerable induction of oxidative stress. This indicates a potential difference in the mode of action between the two isomers. Further in vitro studies are needed to confirm the role, if any, of oxidative stress in 2-MCPD-induced cellular toxicity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the in vitro toxicology of 2-MCPD.

Cell Culture and Exposure

-

Cell Line: Human colorectal adenocarcinoma cells (Caco-2) are a relevant model for studying intestinal toxicity. Cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Preparation: 2-MCPD and its fatty acid esters should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The final concentration of the solvent in the culture medium should be kept constant across all treatments and should not exceed a level that causes toxicity (typically ≤ 0.1%).

Cytotoxicity Assays

-

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of the test compound and incubate for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

-

-

Lactate Dehydrogenase (LDH) Release Assay:

-

Follow the same cell seeding and treatment protocol as the MTT assay.

-

After the incubation period, collect the cell culture supernatant.

-

Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

The amount of LDH released is proportional to the number of damaged cells.

-

Apoptosis Assays

-

Annexin V-FITC/Propidium Iodide (PI) Staining:

-

Seed cells in a 6-well plate and treat with the test compound for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

-

Caspase Activity Assay:

-

Plate and treat cells as described for the apoptosis assay.

-

Lyse the cells and measure the activity of specific caspases (e.g., caspase-3, -8, -9) using a luminometric or fluorometric assay kit according to the manufacturer's instructions.

-

Genotoxicity Assays

-

Ames Test (Bacterial Reverse Mutation Assay):

-

Use several strains of Salmonella typhimurium with mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli with mutations in the tryptophan operon (e.g., WP2 uvrA).

-

Expose the bacterial strains to various concentrations of the test compound in the presence and absence of a metabolic activation system (S9 mix).

-

Plate the treated bacteria on a minimal agar (B569324) medium lacking the required amino acid.

-

After incubation, count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

-

-

In Vitro Comet Assay (Single Cell Gel Electrophoresis):

-

Treat cultured cells with the test compound for a short period (e.g., 2-4 hours).

-

Embed the cells in a low-melting-point agarose (B213101) on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving behind the DNA (nucleoids).

-

Subject the slides to electrophoresis under alkaline conditions.

-

Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

-

Visualizations: Workflows and Pathways

References

An In-depth Technical Guide to the Physical Properties of 2-Chloro-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,3-propanediol, a halogenated alcohol, is a chemical compound of significant interest in various scientific and industrial fields. It serves as a valuable intermediate and building block in organic synthesis and is a reagent for the creation of more complex molecules. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for its analysis, and a logical workflow for its synthesis.

Core Physical and Chemical Properties

This compound is described as a colorless to pale yellow, hygroscopic liquid.[1][2][3] It is soluble in water.[1][2] The following tables summarize the key quantitative physical and chemical data for this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇ClO₂ | [4][5][6][7] |

| Molecular Weight | 110.54 g/mol | [1][4][5][6][8][9] |

| Density | 1.303 - 1.322 g/cm³ at 20-25 °C | [4][10][11] |

| Boiling Point | 213 °C (decomposes) | [3][10][11] |

| Flash Point | 104.1 - 135 °C | [4][12] |

| Refractive Index | 1.4780 - 1.4831 at 20 °C | [2][4][7][10][11] |

| Vapor Pressure | 0.00391 - 0.05 mmHg at 25 °C | [4][10] |

| Water Solubility | Soluble | [1][2][13] |

Table 2: Computed and Other Properties of this compound

| Property | Value | Source(s) |

| XLogP3 | -1 | [4][13] |

| Hydrogen Bond Donor Count | 2 | [4][13] |

| Hydrogen Bond Acceptor Count | 2 | [4][13] |

| Rotatable Bond Count | 2 | [4][13] |

| Exact Mass | 110.0134572 | [4][13] |

| Topological Polar Surface Area | 40.5 Ų | [13] |

| Heavy Atom Count | 6 | [4][13] |

| Complexity | 28 | [4][13] |

Experimental Protocols

Synthesis of this compound (from Epichlorohydrin)

A scalable and environmentally friendly method for the synthesis of this compound involves the hydrolysis of epichlorohydrin (B41342).[14]

Materials:

-

Epichlorohydrin

-

Deionized water

-

1 L three-necked flask

-

Reflux condenser

-

Thermometer

-

Magnetic stir bar and stirrer

-

Oil bath

Procedure:

-

A mixture of epichlorohydrin (e.g., 473.2 g, 5.11 mol) and water (e.g., 110.5 g, 6.13 mol) is placed in the three-necked flask.[14]

-

The flask is equipped with a reflux condenser and a thermometer and placed in an oil bath on a magnetic stirrer.

-

The mixture is stirred and heated to 100°C for 20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[14]

-

After the initial reaction period, an additional amount of water (e.g., 92.0 g, 5.11 mol) is added, and stirring is continued at 100°C for another 4 hours.[14]

-

Excess water is then removed by distillation under reduced pressure (0.5 mm Hg) at 80°C to yield the pure product.[14]

Another method utilizes a cation resin as a catalyst to achieve complete hydrolysis of epichlorohydrin.[15]

Determination of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantitative analysis of this compound in various samples, including emissions from nicotine (B1678760) and glycerin-containing products.[16]

Materials:

-

Sample containing this compound

-

Glass fiber filter pad

-

Internal Standard (ISTD) solution (e.g., 2-MCPD-d5)

-

Isopropyl alcohol (IPA)

-

Phenylboronic acid (PBA) solution in diethyl ether

-

Isooctane

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

DB-5 UI fused silica (B1680970) capillary column (or equivalent)

Procedure:

-

Sample Collection: The total particulate matter or aerosol is collected on a glass fiber filter pad.[16]

-

Extraction: The internal standard solution is added to the filter pad, and the analytes are extracted with isopropyl alcohol.[16]

-

Derivatization: An aliquot of the extract is combined with a phenylboronic acid (PBA) solution in diethyl ether to form the PBA derivative of this compound.[16]

-

Sample Preparation: The sample is concentrated to dryness and then reconstituted in isooctane.[16]

-

GC-MS Analysis: The prepared sample is injected into the GC-MS system. A DB-5 UI 60m x 0.25mm x 0.25µm fused silica capillary column is used for separation. The mass spectrometer is operated in selected ion monitoring (SIM) mode for data acquisition.[16]

-

Quantitation: The concentration of this compound is determined through an internal standard calibration.[16]

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for this compound determination.

References

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. 2-chloropropane-1,3-diol | 497-04-1 [chemicalbook.com]

- 3. 3-Chloro-1,2-propanediol | C3H7ClO2 | CID 7290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. larodan.com [larodan.com]

- 7. 148120250 [thermofisher.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 10. 3-Chloro-1,2-propanediol | 96-24-2 [chemicalbook.com]

- 11. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. CN102229523B - Preparation method of 3-chloro-1,2-propanediol - Google Patents [patents.google.com]

- 16. Determination of this compound (2-mcpd) and 3-Chloro-1,2-propanediol (3-MCPD) in emissions by gas chromatography-mass spectrometry (GC-MS) | CORESTA [coresta.org]

Isomerism of Monochloropropanediols: A Technical Guide for Researchers and Drug Development Professionals

An In-depth exploration of the synthesis, properties, analysis, and biological significance of monochloropropanediol isomers.

Introduction

Monochloropropanediols (MCPDs) are a group of chemical contaminants that can form in foods, particularly during high-temperature processing of fat- and salt-containing ingredients. The most prevalent of these is 3-monochloropropane-1,2-diol (3-MCPD), a compound that has garnered significant attention from the scientific and regulatory communities due to its potential health risks. 3-MCPD is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[1][2] This classification, coupled with its widespread presence in various foodstuffs, necessitates a thorough understanding of its chemistry, toxicology, and analytical determination.

This technical guide provides a comprehensive overview of the isomerism of monochloropropanediols, with a focus on 3-MCPD and its related compounds. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of these molecules for risk assessment, mitigation strategy development, and potential therapeutic applications.

Isomers of Monochloropropanediol

Monochloropropanediol exists in several isomeric forms, each with unique properties and toxicological profiles. The primary isomers of concern are:

-

3-Monochloropropane-1,2-diol (3-MCPD): The most well-known and studied isomer. It is a chiral molecule and exists as a racemic mixture of two enantiomers:

-

(R)-3-Monochloropropane-1,2-diol ((R)-3-MCPD)

-

(S)-3-Monochloropropane-1,2-diol ((S)-3-MCPD)

-

-

2-Monochloropropane-1,3-diol (2-MCPD): A positional isomer of 3-MCPD.

In food matrices, these free diols can also be present as fatty acid esters, referred to as 3-MCPD esters and 2-MCPD esters. These esters are considered significant as they can be hydrolyzed in the gastrointestinal tract to release the free diols.

Physicochemical Properties

The distinct structures of the monochloropropanediol isomers give rise to differences in their physical and chemical properties. A summary of key quantitative data is presented in the table below.

| Property | 3-Monochloropropane-1,2-diol (3-MCPD) | 2-Monochloropropane-1,3-diol (2-MCPD) |

| Chemical Formula | C₃H₇ClO₂ | C₃H₇ClO₂ |

| Molar Mass | 110.54 g/mol [2] | 110.54 g/mol |

| Appearance | Colorless, viscous liquid[2] | - |

| Density | 1.32 g/cm³[2] | 1.3 g/cm³[3] |

| Boiling Point | 213 °C (decomposes)[2][4] | - |

| Melting Point | -40 °C[2] | - |

| CAS Number | 96-24-2 (racemic) | 616-22-8 |

| 57090-45-6 ((R)-isomer) | ||

| 60827-45-4 ((S)-isomer) |

Experimental Protocols

Enantioselective Synthesis of (R)-3-Chloropropane-1,2-diol

This protocol describes the synthesis of (R)-3-chloropropane-1,2-diol from (R)-epichlorohydrin.[5]

Materials:

-

(R)-epichlorohydrin (99.5% e.e.)

-

Distilled water

-

L-2-chloropropionic acid

-

0.1N Sodium hydroxide (B78521) solution

-

Reaction flask (500 ml)

-

Stirring apparatus

-

Heating mantle

-

Vacuum distillation apparatus

-

Gas chromatography (GC) system for purity analysis

Procedure:

-

To a 500-ml reaction flask, add 92.5 g (1 mol) of (R)-epichlorohydrin, 36 g (1.5 mol) of distilled water, and 1 g of L-2-chloropropionic acid.

-

Heat the mixture to 80-90 °C with continuous stirring.

-

Maintain the reaction at this temperature for 15 hours. Monitor the reaction progress by GC to confirm the complete consumption of (R)-epichlorohydrin.

-

After the reaction is complete, cool the mixture to room temperature.

-

Adjust the pH of the solution to 6-7 using a 0.1N sodium hydroxide solution.

-

Remove excess water by vacuum distillation at 15-20 mmHg.

-

Perform a high-vacuum distillation (5-10 mmHg) to purify the product, (R)-3-chloro-1,2-propanediol.

-

Analyze the final product for chemical and chiral purity using gas chromatography. An expected yield of approximately 95.57% with a chemical purity of 99.2% and a chiral purity of 99.3% e.e. can be achieved.[5]

Chiral Separation and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the chiral separation and quantification of 3-MCPD enantiomers. This is an indirect method that involves derivatization.

Materials:

-

Sample containing monochloropropanediols

-

Internal standards (e.g., rac-1,2-Bis-palmitoyl-3-chloropropanediol-d5)

-

Derivatization reagent (e.g., Phenylboronic acid - PBA)

-

Solvents (e.g., acetone, ultrapure water, isooctane)

-

Sodium sulfate

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Chiral capillary column (e.g., Chirasil-L-Val)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen stream)

Procedure:

-

Sample Preparation and Extraction:

-

Accurately weigh the sample and add a known amount of the internal standard.

-

Perform an appropriate extraction procedure to isolate the monochloropropanediols from the sample matrix. For solid samples, this may involve homogenization and solvent extraction. For liquid samples, liquid-liquid extraction can be used.

-

-

Derivatization:

-

Cleanup and Reconstitution:

-

GC-MS Analysis:

-

Inject the prepared sample into the GC-MS system equipped with a chiral capillary column.

-

Use an appropriate temperature program for the GC oven to achieve separation of the derivatized enantiomers.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for sensitive and selective detection of the target analytes and their internal standards.

-

Biological Significance and Signaling Pathways

The toxicity of monochloropropanediols, particularly 3-MCPD, is a significant area of research. The primary target organs for 3-MCPD toxicity are the kidneys and testes.

Metabolic Pathway of 3-MCPD and its Esters

3-MCPD esters are largely hydrolyzed in the gastrointestinal tract by lipases to release free 3-MCPD. The free 3-MCPD is then absorbed and can undergo further metabolism. One proposed metabolic pathway involves the oxidation of 3-MCPD to β-chlorolactic acid.

Caption: Metabolic pathway of 3-MCPD esters.

Toxicity Mechanism in Kidney Cells

The nephrotoxicity of 3-MCPD is a complex process involving multiple cellular signaling pathways. Studies have shown that 3-MCPD can induce oxidative stress, leading to mitochondrial dysfunction and ultimately apoptosis (programmed cell death) in kidney cells. Two key apoptotic pathways have been implicated: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

Caption: Signaling pathways of 3-MCPD-induced apoptosis in kidney cells.

Analytical Workflow

The analysis of monochloropropanediol isomers from a food matrix is a multi-step process that requires careful sample preparation and sophisticated instrumentation. A typical workflow for the GC-MS analysis of these compounds is illustrated below.

Caption: General workflow for the analysis of monochloropropanediol isomers.

Conclusion

The isomerism of monochloropropanediols presents a significant challenge in the fields of food safety, toxicology, and analytical chemistry. A thorough understanding of the different isomers, their physicochemical properties, and their biological activities is crucial for accurate risk assessment and the development of effective mitigation strategies. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and professionals working with these compounds. Continued research into the enantioselective synthesis, analysis, and toxicological mechanisms of monochloropropanediol isomers will be essential for protecting public health and advancing our understanding of these important food contaminants.

References

2-Chloro-1,3-propanediol stability and degradation pathways

An In-depth Technical Guide on the Stability and Degradation Pathways of 2-Chloro-1,3-propanediol (2-MCPD)

For Researchers, Scientists, and Drug Development Professionals

This compound (2-MCPD) is a chemical contaminant that can be found in a variety of processed foods and ingredients. Its presence is a concern due to potential health risks. This technical guide provides a comprehensive overview of the current scientific understanding of the stability and degradation pathways of 2-MCPD. It covers its chemical stability under various environmental conditions, its metabolic fate in biological systems, and its degradation in the environment. Detailed experimental protocols for the analysis of 2-MCPD and the study of its degradation are also provided, along with visualizations of key pathways and workflows.

Chemical Stability and Degradation

This compound is a halogenated alcohol that can undergo degradation through several pathways, influenced by factors such as temperature, pH, and the presence of other reactive species.[1]

Effect of pH and Temperature

The stability of 2-MCPD in aqueous solutions is significantly influenced by pH and temperature.

Alkaline Conditions: In alkaline aqueous media, 2-MCPD can undergo intramolecular cyclization to form the unstable intermediate, glycidol (B123203) (1,2-epoxy-3-propanol). This reaction is a key degradation pathway under basic conditions.

Acidic Conditions: Under acidic conditions in the presence of chloride ions, there can be an equilibrium between glycidol and the formation of 3-monochloropropane-1,2-diol (3-MCPD) and 2-MCPD.

Thermal Degradation: High temperatures, particularly those encountered during food processing, can lead to the formation and subsequent degradation of 2-MCPD and its esters.[2] Studies on model dough systems have shown that the formation of 2-MCPD occurs alongside 3-MCPD, albeit at a lower rate.[3] While specific kinetic data for the thermal degradation of pure 2-MCPD is limited, it is known to decompose at elevated temperatures.[4] The decomposition of 3-MCPD esters, a related group of compounds, has been shown to increase with rising temperatures.[5]

Table 1: Summary of Factors Influencing 2-MCPD Stability

| Parameter | Condition | Effect on 2-MCPD Stability | Degradation Products/Intermediates |

| pH | Alkaline | Decreased stability | Glycidol |

| Acidic | Formation from glycidol possible | - | |

| Temperature | High | Decreased stability | Decomposition products (unspecified) |

Abiotic Degradation in the Environment

The environmental fate of 2-MCPD is influenced by abiotic degradation processes, primarily in aqueous environments.

Biological Degradation and Metabolism

2-MCPD can be metabolized by various organisms, from microorganisms to mammals.

Microbial Degradation

Certain microorganisms have been shown to degrade chlorinated propanols. While much of the research has focused on related compounds like 2,3-dichloro-1-propanol, some bacterial strains, such as those from the genera Pseudomonas and Agrobacterium, are capable of utilizing haloalcohols as a carbon source.[7][8] These microorganisms often possess dehalogenase enzymes that are crucial for the initial steps of degradation. The biodegradation of these compounds can be influenced by environmental factors such as pH.[8]

Mammalian Metabolism

In humans, 2-MCPD undergoes oxidative metabolism. The primary metabolic pathway involves the oxidation of the alcohol groups, catalyzed by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), to form 2-chlorohydracrylic acid (2-ClHA), which is then excreted in the urine.

Another potential metabolic route is conjugation with glutathione (B108866) (GSH), mediated by glutathione S-transferase (GST). This pathway is known for the detoxification of xenobiotics.

Diagram 1: Metabolic Pathway of this compound in Humans

References

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]